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Compound Name: C-Veratroylglycol

Cat. No.: B192641

For Researchers, Scientists, and Drug Development Professionals

Abstract

C-Veratroylglycol, chemically known as 2,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-
1-one, is a naturally occurring phenolic compound. It has been identified in various plant
sources, including hazelnut shells and maple syrup. As a member of the phenylpropanoid
class, C-Veratroylglycol exhibits notable antioxidant properties, making it a compound of
interest for further investigation in the fields of medicinal chemistry and drug development. This
technical guide provides a comprehensive overview of its chemical properties, reactivity, and
available experimental data to support ongoing research and development efforts.

Chemical Properties

C-Veratroylglycol is a polyhydroxylated aromatic ketone. Its structure, featuring a guaiacyl (4-
hydroxy-3-methoxyphenyl) moiety attached to a dihydroxypropanone chain, is crucial to its
chemical behavior and biological activity.

General Properties
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Property Value Source

) 2,3-dihydroxy-1-(4-hydroxy-3-
Chemical Name [1][2]
methoxyphenyl)propan-1-one

Common Name C-Veratroylglycol

CAS Number 168293-10-5

Molecular Formula C10H1205 [1]
Molecular Weight 212.2 g/mol [1]
Appearance Powder

Solubility Soluble in DMSO.

Spectral Data

While specific, experimentally determined spectra for C-Veratroylglycol are not readily
available in public databases, the expected spectral characteristics can be inferred from its
chemical structure.

¢ H NMR Spectroscopy: The proton NMR spectrum is expected to show signals

corresponding to the aromatic protons on the guaiacyl ring, the methoxy group protons, the
protons of the dihydroxypropane chain (methine and methylene), and the hydroxyl protons.
The chemical shifts of these protons would be influenced by their chemical environment. For
instance, the aromatic protons would appear in the aromatic region (typically 6.5-8.0 ppm),
with their splitting pattern determined by their substitution on the ring. The methoxy protons
would likely appear as a singlet around 3.8-4.0 ppm. The protons on the dihydroxypropane
chain would exhibit complex splitting patterns due to diastereotopicity and coupling with each
other.[3]

e 13C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for each of
the 10 carbon atoms in the molecule. This would include signals for the carbonyl carbon
(typically in the range of 190-200 ppm), the aromatic carbons (110-160 ppm), the methoxy
carbon (around 55-60 ppm), and the carbons of the dihydroxypropane chain (in the aliphatic
region, likely 60-80 ppm).
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e Mass Spectrometry: The mass spectrum of C-Veratroylglycol would show a molecular ion
peak corresponding to its molecular weight. Fragmentation patterns would likely involve
cleavage of the side chain and loss of water molecules from the hydroxyl groups. Common
fragmentation pathways for phenolic glycosides involve cleavages in the sugar moiety,
including water loss followed by retro-Diels-Alder (RDA) reactions and alpha cleavages.

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption
bands corresponding to the various functional groups present. Key expected peaks include a
broad O-H stretching band for the hydroxyl groups (around 3200-3600 cm~1), a strong C=0
stretching band for the ketone (around 1670-1740 cm~1), C-O stretching bands for the
alcohol and ether groups (in the 1000-1300 cm~? region), and C-H stretching bands for the
aromatic and aliphatic parts of the molecule.

Reactivity

The reactivity of C-Veratroylglycol is largely dictated by its phenolic hydroxyl group, the
ketone carbonyl group, and the vicinal diol in the side chain.

Antioxidant Activity

The phenolic hydroxyl group on the aromatic ring makes C-Veratroylglycol a potent
antioxidant. This is a common feature of phenolic compounds, which can donate a hydrogen
atom to scavenge free radicals, thereby neutralizing them and preventing oxidative damage to
biological molecules. The antioxidant capacity of phenolic compounds can be evaluated using
various in vitro assays.

Stability

The stability of phenolic compounds like C-Veratroylglycol can be influenced by factors such
as pH and temperature. Generally, phenolic compounds are more stable in acidic conditions
and can degrade at alkaline pH. Elevated temperatures can also lead to degradation.

Experimental Protocols

While a specific, detailed synthesis protocol for C-Veratroylglycol is not readily available in the
reviewed literature, general methods for the synthesis of similar phenolic compounds and the
isolation of natural products can be adapted.
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Isolation from Natural Sources

C-Veratroylglycol has been isolated from maple syrup and hazelnut shells. A general protocol
for the isolation of phenolic compounds from plant materials typically involves the following

steps:

o Extraction: The plant material is extracted with a suitable solvent, such as methanol or
ethanol, often with the aid of techniques like maceration, sonication, or Soxhlet extraction to
improve efficiency.

» Partitioning: The crude extract is then partitioned between an aqueous phase and an
immiscible organic solvent (e.g., ethyl acetate) to separate compounds based on their

polarity.

o Chromatography: The resulting fractions are subjected to various chromatographic
techniques for further purification. This often involves column chromatography using
stationary phases like silica gel or Sephadex LH-20, followed by preparative High-
Performance Liquid Chromatography (HPLC) to isolate the pure compound.
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Fig. 1: General workflow for the isolation of C-Veratroylglycol.
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Antioxidant Capacity Assessment

The antioxidant activity of C-Veratroylglycol can be determined using several established
protocols.

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH
free radical, causing a color change from violet to yellow, which can be measured
spectrophotometrically.

e Protocol:
o Prepare a stock solution of C-Veratroylglycol in a suitable solvent (e.g., ethanol).
o Prepare a series of dilutions of the stock solution.
o Prepare a solution of DPPH in ethanol.
o In a microplate or cuvette, mix the C-Veratroylglycol solution with the DPPH solution.

o Incubate the mixture in the dark at room temperature for a specified time (e.g., 30
minutes).

o Measure the absorbance at a specific wavelength (typically around 517 nm).
o Ascorbic acid or Trolox is typically used as a positive control.

o The percentage of radical scavenging activity is calculated, and the 1Cso value (the
concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe3+-
TPTZ) complex to the ferrous (Fe2*) form, which has an intense blue color and can be
monitored by measuring the change in absorbance.

e Protocol:

o Prepare the FRAP reagent by mixing acetate buffer, a solution of TPTZ in HCI, and a
solution of FeCls:6H20.
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o Warm the FRAP reagent to 37°C.

o Add a small volume of the C-Veratroylglycol solution to the FRAP reagent.

o Incubate the mixture at 37°C for a specified time.

o Measure the absorbance at a specific wavelength (typically around 593 nm).

o A standard curve is prepared using a known antioxidant, such as FeSOa or Trolox.

o The antioxidant capacity is expressed as equivalents of the standard.
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Fig. 2: Workflow for common antioxidant assays.

Biological Activity and Potential Sighaling Pathways

The primary reported biological activity of C-Veratroylglycol is its antioxidant effect. By
scavenging free radicals, it has the potential to mitigate oxidative stress, which is implicated in
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a wide range of diseases, including cancer, cardiovascular diseases, and neurodegenerative
disorders.

While no specific signaling pathways involving C-Veratroylglycol have been elucidated, its
antioxidant properties suggest potential interactions with pathways regulated by redox
signaling. For example, it could modulate the activity of transcription factors like Nrf2, which
controls the expression of antioxidant enzymes, or influence inflammatory pathways such as
NF-kB, which is known to be activated by oxidative stress.

Further research is needed to investigate the specific molecular targets of C-Veratroylglycol
and to determine its metabolic fate in vivo. Understanding its absorption, distribution,
metabolism, and excretion (ADME) properties will be crucial for evaluating its potential as a
therapeutic agent.
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Fig. 3: Hypothesized radical scavenging mechanism.

Conclusion

C-Veratroylglycol is a promising natural product with demonstrated antioxidant potential. This
guide has summarized the current knowledge of its chemical properties and reactivity.
However, significant gaps remain, particularly concerning detailed quantitative data, specific
synthetic protocols, and a thorough understanding of its biological mechanisms and metabolic
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pathways. Further research in these areas is warranted to fully elucidate the therapeutic
potential of this interesting molecule for researchers and drug development professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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